molecular formula C30H60O4Sn B14599232 Bis(dodecanoyloxy)(dipropyl)stannane CAS No. 61133-54-8

Bis(dodecanoyloxy)(dipropyl)stannane

Cat. No.: B14599232
CAS No.: 61133-54-8
M. Wt: 603.5 g/mol
InChI Key: HOXFOHAJUUOTKU-UHFFFAOYSA-L
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Description

Bis(dodecanoyloxy)(dipropyl)stannane is an organotin compound characterized by a central tin atom bonded to two propyl groups and two dodecanoyloxy (laurate) groups. Its molecular formula is C28H54O4Sn, and it belongs to a class of organometallic compounds widely studied for applications in catalysis, polymer stabilization, and antimicrobial agents . The compound’s structure combines lipophilic alkyl chains (propyl) with long acyloxy groups (dodecanoyloxy), influencing its solubility, reactivity, and biological interactions.

Properties

CAS No.

61133-54-8

Molecular Formula

C30H60O4Sn

Molecular Weight

603.5 g/mol

IUPAC Name

[dodecanoyloxy(dipropyl)stannyl] dodecanoate

InChI

InChI=1S/2C12H24O2.2C3H7.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-2;/h2*2-11H2,1H3,(H,13,14);2*1,3H2,2H3;/q;;;;+2/p-2

InChI Key

HOXFOHAJUUOTKU-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of Bis(dodecanoyloxy)(dipropyl)stannane typically involves the reaction of tin(IV) chloride with dodecanoic acid and dipropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of high-purity reagents and solvents to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Bis(dodecanoyloxy)(dipropyl)stannane undergoes various chemical reactions, including:

Scientific Research Applications

Bis(dodecanoyloxy)(dipropyl)stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(dodecanoyloxy)(dipropyl)stannane involves its interaction with molecular targets in chemical reactions. As a catalyst, it facilitates the formation of chemical bonds by lowering the activation energy of the reaction. The compound’s molecular structure allows it to interact with various substrates, promoting the desired chemical transformations .

Comparison with Similar Compounds

Structural Analogues: Alkyl and Acyloxy Substituent Variations

Organotin compounds exhibit diverse properties depending on their substituents. Key structural analogues include:

Compound Name Alkyl Groups Acyloxy Groups Molecular Formula Key Characteristics Reference
Bis(dodecanoyloxy)(dipropyl)stannane Dipropyl Dodecanoyloxy (C12) C28H54O4Sn Moderate lipophilicity, potential antimicrobial activity
Dibutylbis(dodecanoyloxy)stannane Dibutyl Dodecanoyloxy (C12) C32H64O4Sn Higher lipophilicity due to longer alkyl chains
Dibutyl(hexadecanoyloxy)stannyl hexadecanoate Dibutyl Hexadecanoyloxy (C16) C40H78O4Sn Enhanced bioactivity (anticancer, antimicrobial)

Key Observations :

  • Acyloxy Chain Impact: Compounds with longer acyloxy chains (e.g., hexadecanoyloxy in ) demonstrate higher lipophilicity, which correlates with improved membrane permeability and bioactivity in antimicrobial assays .

Physical and Chemical Properties

  • Solubility and Boiling Points: The dipropyl groups in this compound contribute to moderate water solubility compared to dibutyl variants, which are more hydrophobic. This trend mirrors observations in isomers like dipropyl ether and 1-hexanol, where alkyl chain length and functional groups dictate solubility and boiling points .
  • Thermal Stability: Dibutylbis(dodecanoyloxy)stannane (CAS 1185-69-9) is used as a stabilizer (L 101) in polymers, suggesting superior thermal resistance compared to dipropyl analogues, which may degrade faster under high temperatures .

Synergistic Effects in Composite Materials

Compounds like 1,2-Benzenedicarboxylic acid dipropyl ester (a dipropyl ester) show altered reactivity when integrated into nanocomposites, as seen in Enantia chlorantha-derived nanoparticles . This compound could similarly exhibit enhanced bioactivity in composite formulations due to synergistic interactions with metal nanoparticles or polymers.

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